molecular formula C4H8N2O4 B14324621 N~1~,N~2~-Dimethoxyethanediamide CAS No. 106680-41-5

N~1~,N~2~-Dimethoxyethanediamide

Cat. No.: B14324621
CAS No.: 106680-41-5
M. Wt: 148.12 g/mol
InChI Key: KEZFYZLGANJEQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~,N~2~-Dimethoxyethanediamide is an organic compound with the molecular formula C4H10N2O2 It is a derivative of ethanediamide, where the hydrogen atoms on the nitrogen atoms are replaced by methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: N1,N~2~-Dimethoxyethanediamide can be synthesized through the reaction of ethanediamide with methanol in the presence of a catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the substitution of hydrogen atoms with methoxy groups.

Industrial Production Methods: In an industrial setting, the production of N1,N~2~-Dimethoxyethanediamide may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts such as sulfuric acid or hydrochloric acid can enhance the reaction rate and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: N1,N~2~-Dimethoxyethanediamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form ethanediamine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br~2~) or chlorine (Cl~2~).

Major Products Formed:

    Oxidation: Formation of methoxyacetic acid or methoxyacetaldehyde.

    Reduction: Formation of N1,N~2~-dimethylethanediamine.

    Substitution: Formation of N1,N~2~-dihaloethanediamide derivatives.

Scientific Research Applications

N~1~,N~2~-Dimethoxyethanediamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1,N~2~-Dimethoxyethanediamide involves its interaction with specific molecular targets such as enzymes or receptors. The methoxy groups can participate in hydrogen bonding or other interactions, influencing the compound’s binding affinity and activity. The pathways involved may include metabolic processes where the compound is converted into active metabolites that exert biological effects.

Comparison with Similar Compounds

    N,N’-Dimethylethylenediamine: Similar structure but with methyl groups instead of methoxy groups.

    N,N’-Dimethoxypropane-1,3-diamine: Similar structure with an additional carbon in the backbone.

    N,N’-Dimethoxybutane-1,4-diamine: Similar structure with two additional carbons in the backbone.

Uniqueness: N1,N~2~-Dimethoxyethanediamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methoxy groups enhances its solubility in organic solvents and influences its reactivity compared to other similar compounds.

Properties

CAS No.

106680-41-5

Molecular Formula

C4H8N2O4

Molecular Weight

148.12 g/mol

IUPAC Name

N,N'-dimethoxyoxamide

InChI

InChI=1S/C4H8N2O4/c1-9-5-3(7)4(8)6-10-2/h1-2H3,(H,5,7)(H,6,8)

InChI Key

KEZFYZLGANJEQP-UHFFFAOYSA-N

Canonical SMILES

CONC(=O)C(=O)NOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.